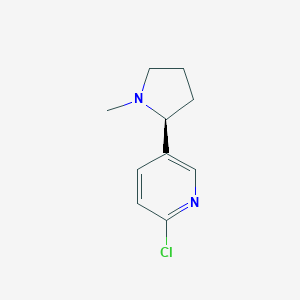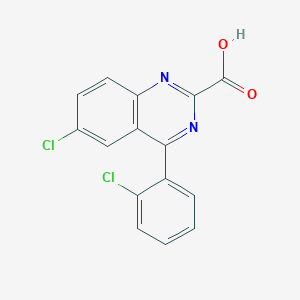
(S)-6-Chloronicotine
Overview
Description
(S)-6-Chloronicotine is a chiral compound derived from nicotine, where a chlorine atom is substituted at the sixth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-6-Chloronicotine typically involves the chlorination of (S)-nicotine. One common method includes the use of thionyl chloride or phosphorus pentachloride as chlorinating agents under controlled conditions to ensure selective chlorination at the sixth position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography are often employed to achieve high efficiency and product quality.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced nicotine analogs.
Substitution: The chlorine atom in this compound can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions to form a wide range of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles in the presence of suitable catalysts or under basic conditions.
Major Products Formed:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced nicotine analogs.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its interactions with nicotinic acetylcholine receptors and its potential as a tool for studying receptor function.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for the development of new drugs targeting neurological disorders.
Industry: Utilized in the development of agrochemicals, particularly as a precursor for the synthesis of insecticides and other pest control agents.
Mechanism of Action
The mechanism of action of (S)-6-Chloronicotine involves its interaction with nicotinic acetylcholine receptors. The chlorine substitution at the sixth position enhances its binding affinity and selectivity for certain receptor subtypes. This interaction modulates the receptor’s activity, leading to various physiological effects. The molecular targets include specific subunits of the nicotinic acetylcholine receptors, and the pathways involved are related to neurotransmission and signal transduction.
Comparison with Similar Compounds
Nicotine: The parent compound, which lacks the chlorine substitution.
6-Chloronicotine: The racemic mixture of the compound.
Other halogenated nicotines: Compounds with different halogen substitutions, such as fluorine or bromine, at various positions on the pyridine ring.
Uniqueness of (S)-6-Chloronicotine: this compound is unique due to its specific stereochemistry and the presence of a chlorine atom at the sixth position. This structural modification imparts distinct pharmacological properties, including enhanced receptor selectivity and binding affinity, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-chloro-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2/c1-13-6-2-3-9(13)8-4-5-10(11)12-7-8/h4-5,7,9H,2-3,6H2,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVOLGNZRGLPIU-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90442718 | |
| Record name | 6-Chloronicotine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90442718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112091-17-5 | |
| Record name | 6-Chloronicotine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90442718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloronicotine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YT5WAL3YF3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes (S)-6-chloronicotine a valuable starting material in organic synthesis?
A1: this compound is a particularly useful building block for synthesizing various substituted nicotine analogs. Its value lies in the regioselective functionalization it offers. [, ] Researchers have successfully demonstrated the ability to introduce different substituents at the 2-, 4-, and 5-positions of the pyridine ring, while the chlorine atom at the 6-position remains intact. [, ] This regioselectivity allows chemists to access a diverse range of structurally related compounds for exploring structure-activity relationships. []
Q2: What types of reactions have been employed to modify this compound?
A2: A key reaction reported in the literature is the copper-mediated cross-coupling reaction. [] This method enables the introduction of amide groups at the C-4 position of the pyridine ring in this compound. [] The success of this reaction highlights the potential of using transition metal-catalyzed reactions to further diversify the range of substituents that can be incorporated into the this compound scaffold.
Q3: Beyond direct modifications, how else has this compound been utilized?
A3: this compound serves as a precursor for generating chiral amino alcohols. [, , ] These amino alcohols, derived from this compound, have shown promise as catalysts in asymmetric synthesis. [, , ] This application underscores the potential of this compound as a starting point for creating valuable chiral ligands and catalysts for enantioselective transformations.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![{3-[2-(4,5-Diphenyl-1,3-oxazol-2-yl)-3-ethoxy-3-oxopropyl]phenoxy}acetic acid](/img/structure/B132213.png)




![2-Aminopyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B132219.png)
